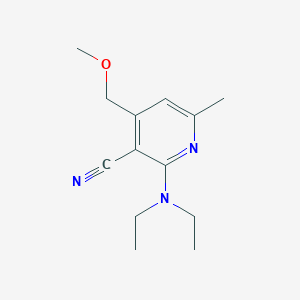

![molecular formula C14H9F3N2O2S B5594891 N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)

N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(Trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound with the molecular formula C14H9F3N2O2S . It has an average mass of 326.294 Da and a monoisotopic mass of 326.033691 Da . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 443.1±55.0 °C at 760 mmHg, and a flash point of 221.8±31.5 °C .

Molecular Structure Analysis

The molecular structure of N-[3-(Trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is characterized by several key features. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 67 Å2, and its molar refractivity is 75.4±0.5 cm3 .Physical And Chemical Properties Analysis

N-[3-(Trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide has several notable physical and chemical properties. It has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 70.1±3.0 kJ/mol . Its index of refraction is 1.615, and its molar volume is 216.3±7.0 cm3 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide:

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research, particularly in the development of new antidepressants. Studies have indicated that it exhibits antidepressant-like effects by modulating the serotonergic system, specifically targeting the 5-HT1A and 5-HT3 receptors . This makes it a promising candidate for treating Major Depressive Disorder (MDD) and other related conditions.

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, this compound has been explored for its electroluminescent properties. It has been used as a host material in blue organic light-emitting diodes (OLEDs), demonstrating high thermal stability and efficient electroluminescence . This application is significant for the development of advanced display technologies and lighting solutions.

Chemical Sensors

The compound’s unique chemical structure makes it suitable for use in chemical sensors. Its ability to interact with various analytes can be harnessed to develop sensitive and selective sensors for detecting environmental pollutants, hazardous chemicals, and biological markers . This application is crucial for environmental monitoring and public health.

Catalysis

N-[3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide has been investigated for its catalytic properties. It can act as a catalyst in various organic reactions, including oxidation and reduction processes . This application is valuable in industrial chemistry for the synthesis of fine chemicals and pharmaceuticals.

Photodynamic Therapy (PDT)

In medical research, this compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can be utilized to target and destroy cancer cells . This approach offers a non-invasive treatment option with minimal side effects.

Electrochromic Devices

The compound’s electrochromic properties make it suitable for use in electrochromic devices, such as smart windows and displays . These devices can change color or opacity in response to an electric voltage, providing energy-efficient solutions for building and automotive industries.

Dyes and Pigments

Due to its vibrant color and stability, this compound can be used as a dye or pigment in various applications, including textiles, inks, and coatings . Its chemical properties ensure long-lasting color and resistance to environmental factors.

Solar Energy Conversion

Research has also explored the use of this compound in solar energy conversion, particularly in dye-sensitized solar cells (DSSCs) . Its ability to absorb light and convert it into electrical energy makes it a promising material for renewable energy technologies.

作用機序

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been found to exhibit antidepressant-like effects in animal models, suggesting a potential impact on mood regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets .

特性

IUPAC Name |

1,1-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2S/c15-14(16,17)9-4-3-5-10(8-9)18-13-11-6-1-2-7-12(11)22(20,21)19-13/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTRTCPSUKCXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)

![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)

![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)

![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)

![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)

![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)